4-butyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-butyl-7-phenacyloxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-2-3-7-16-12-21(23)25-20-13-17(10-11-18(16)20)24-14-19(22)15-8-5-4-6-9-15/h4-6,8-13H,2-3,7,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTDTAKAGUOIEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for 4 Butyl 7 2 Oxo 2 Phenylethoxy 2h Chromen 2 One and Its Structural Analogues
Retrosynthetic Disconnection Strategies for the 4-butyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one Framework
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, revealing potential synthetic pathways. For this compound, two primary disconnections are identified.
The first key disconnection is at the C7 ether linkage. This bond can be retrosynthetically cleaved via a Williamson ether synthesis approach. This reveals two key precursors: the functionalized coumarin (B35378) core, 4-butyl-7-hydroxy-2H-chromen-2-one , and a suitable phenacyl electrophile, such as 2-bromoacetophenone . This strategy isolates the formation of the coumarin ring from the installation of the phenylethoxy side chain.
The second major disconnection breaks apart the 2H-chromen-2-one (coumarin) ring itself. For a 4-substituted coumarin like the target molecule, the most logical and widely used retrosynthetic pathway leads to a Pechmann condensation reaction. This approach disconnects the coumarin framework into a substituted phenol (B47542), specifically resorcinol (B1680541) (benzene-1,3-diol), and a β-ketoester, ethyl 3-oxoheptanoate . The butyl group at the C4 position of the final product originates from this β-ketoester.
This two-step retrosynthetic strategy provides a clear and efficient roadmap for the synthesis:
Pechmann Condensation: Construction of the 4-butyl-7-hydroxy-2H-chromen-2-one scaffold from resorcinol and ethyl 3-oxoheptanoate.
O-Alkylation: Functionalization of the 7-hydroxy group with a phenacyl halide to yield the final target molecule.
Exploration of Classical Condensation Reactions in 2H-Chromen-2-one Synthesis
The formation of the coumarin nucleus is a cornerstone of this synthesis, and several classical name reactions have been developed and refined for this purpose.
The Pechmann condensation is a highly effective one-step method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions. The reaction proceeds through transesterification followed by an intramolecular electrophilic aromatic substitution (alkylation) and subsequent dehydration to form the heterocyclic ring.
For the synthesis of 4-butyl-7-hydroxy-2H-chromen-2-one, resorcinol is reacted with ethyl 3-oxoheptanoate. The choice of acid catalyst is critical for reaction efficiency and yield. While sulfuric acid is traditionally used, modern protocols often employ solid acid catalysts or milder Brønsted acids to improve yields and simplify purification. For instance, the use of p-toluenesulfonic acid (p-TsOH) under microwave irradiation has been shown to be an efficient, solvent-free method for Pechmann condensations, offering benefits such as shorter reaction times and higher yields. researchgate.net
| Catalyst | Typical Conditions | Advantages | Key Findings/Observations |
|---|---|---|---|
| Concentrated H₂SO₄ | Conventional heating, often neat | Low cost, readily available | Can lead to side reactions and charring, harsh workup |
| p-Toluenesulfonic Acid (p-TsOH) | Microwave irradiation, solvent-free | Mild conditions, high yields, short reaction times researchgate.net | Considered a green and efficient alternative researchgate.net |
| Zinc-Iodine Mixture | Refluxing toluene | Effective for a range of substituted phenols researchgate.net | Yields are sensitive to the electronic nature of substituents on the phenol researchgate.net |
| Amberlyst-15 | Conventional heating, solvent | Heterogeneous catalyst, easily removed by filtration | Reusable, environmentally friendly |
The Knoevenagel condensation provides an alternative route to the coumarin scaffold, typically involving the reaction of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters. The reaction is generally base-catalyzed.
The mechanism begins with the deprotonation of the active methylene compound by a base (e.g., piperidine (B6355638) or pyridine) to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the salicylaldehyde. The resulting aldol-type adduct undergoes subsequent intramolecular cyclization (lactone formation) through the reaction of the phenolic hydroxyl group with the ester or carboxylic acid, followed by dehydration to yield the final 2H-chromen-2-one structure. This method is particularly useful for synthesizing coumarins with substitution at the C3 position. researchgate.netgaacademy.org
The Perkin reaction was the first method developed for coumarin synthesis, dating back to 1868. researchgate.net The classical approach involves the condensation of a salicylaldehyde with an acetic anhydride (B1165640) in the presence of sodium acetate (B1210297) as a base. The mechanism involves the formation of a mixed anhydride and subsequent condensation and cyclization.
While historically significant, the standard Perkin reaction often requires high temperatures and gives moderate yields. Modern optimization protocols focus on improving these aspects for the synthesis of more complex structures. These include:
Microwave-Assisted Synthesis: Significantly reduces reaction times from hours to minutes and often improves yields.
Alternative Catalysts: Exploring different base catalysts beyond sodium acetate to enhance reactivity under milder conditions.
Use of Different Anhydrides: Employing substituted phenylacetic anhydrides to introduce aryl groups at the C3 position of the coumarin ring.
These optimizations have broadened the scope of the Perkin reaction, making it a viable tool for creating structurally diverse coumarin libraries. researchgate.net
Strategic Functionalization Approaches for 2H-Chromen-2-one Ring Systems
Once the coumarin core is synthesized, the final step is the introduction of the desired substituent. For the target molecule, this involves a specific alkylation at the 7-hydroxy position.
The introduction of the 2-oxo-2-phenylethoxy group onto the 4-butyl-7-hydroxy-2H-chromen-2-one scaffold is typically achieved via a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group at C7 to form a more nucleophilic phenoxide, which then displaces a halide from an alkylating agent.
The regioselectivity of this reaction is crucial. The hydroxyl group at C7 is acidic and readily deprotonated by a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in an aprotic polar solvent like acetone (B3395972) or dimethylformamide (DMF). The resulting phenoxide ion is a potent nucleophile.
The subsequent addition of 2-bromoacetophenone (phenacyl bromide) allows the phenoxide to attack the electrophilic carbon bearing the bromine atom in an Sₙ2 reaction. This forms the desired ether linkage, yielding this compound with high selectivity and typically in good yield. The choice of a mild base like K₂CO₃ is often preferred to avoid potential side reactions involving the lactone ring of the coumarin.
| 7-Hydroxycoumarin Substrate | Alkylating Agent | Base | Solvent | Typical Outcome |
|---|---|---|---|---|
| 4-butyl-7-hydroxy-2H-chromen-2-one | 2-bromoacetophenone | K₂CO₃ | Acetone | High yield of the target C7-O-alkylated product |
| 7-hydroxy-4-methyl-2H-chromen-2-one | Ethyl bromoacetate | K₂CO₃ | DMF | Formation of the corresponding C7-ethoxycarbonylmethyl ether |
| 7-hydroxy-2H-chromen-2-one | Benzyl chloride | NaH | THF | Formation of 7-(benzyloxy)-2H-chromen-2-one |
| 7-hydroxycoumarin | N-benzoylaziridines | K₂CO₃ | Acetone | Ring-opening of aziridine (B145994) to yield amidoethylated products at the C7-OH group researchgate.net |
Aromatic Substitution Patterns and Their Control in Chromen-2-one Derivatives
Control over the substitution pattern on the aromatic ring of the 2H-chromen-2-one (coumarin) nucleus is fundamental to defining the compound's properties. The substitution pattern is primarily established by the choice of the starting phenolic reactant. For the synthesis of the target compound's core, a Pechmann condensation is a common approach, reacting resorcinol (1,3-dihydroxybenzene) with ethyl 2-acetylhexanoate. The hydroxyl group at position 3 of resorcinol directs the cyclization to form the 7-hydroxy-substituted coumarin, a regioselectivity dictated by the relative reactivity of the phenolic positions.
Further modification of the coumarin ring via electrophilic aromatic substitution is also a key strategy. The existing substituents heavily influence the position of new incoming groups. For instance, in 7-hydroxycoumarins, the hydroxyl group is a potent activating group, directing electrophiles primarily to the ortho and para positions (C6 and C8). Control over reaction conditions is crucial for achieving regioselectivity. In the nitration of 4,7-dimethylcoumarin, for example, reaction temperature and duration are critical factors in determining the ratio of 6-nitro to 8-nitro isomers. chemmethod.com A lower temperature for a shorter duration favors the formation of the 6-nitro product, while prolonged reaction at low temperatures can increase the yield of the 8-nitro isomer. chemmethod.com This principle of kinetic versus thermodynamic control is a vital tool for the selective functionalization of the chromen-2-one scaffold.
Advanced Michael Addition and Baylis-Hillman Protocols for Side Chain Incorporation
While the phenylethoxy side chain in the title compound is attached via an O-alkylation, the Michael addition and Baylis-Hillman reactions are powerful, advanced protocols for incorporating carbon-based side chains, leading to a diverse range of structural analogues.
The Michael addition involves the 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). In coumarin chemistry, 4-hydroxycoumarin (B602359) is a common Michael donor. researchgate.netresearchgate.net Its reaction with various acceptors, such as arylmethylene-β-ketoesters or 3-nitro-2-phenyl-2H-chromene, can generate complex hybrid molecules. researchgate.netresearchgate.net The reaction is often base-catalyzed and can proceed through an efficient one-pot process involving addition followed by oxidation or cyclization. researchgate.net For instance, the DABCO-mediated thia-Michael addition of thiols to 3-bromocoumarins proceeds via addition followed by dehydrobromination to yield 4-sulfanylcoumarins. rsc.org
The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, typically catalyzed by a nucleophilic catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO). chemmethod.comcore.ac.uk This reaction is particularly useful for synthesizing 3-substituted coumarins. researchgate.net The process can start with salicylaldehyde derivatives and activated alkenes like acrylates. core.ac.ukresearchgate.net The resulting Baylis-Hillman adduct, a functionalized allylic alcohol, can then be cyclized to form a chromene or coumarin derivative. researchgate.net This methodology provides direct access to coumarins with a functionalized side chain at the C3 position, significantly expanding the structural diversity achievable from simple precursors. chemmethod.comresearchgate.net
Catalytic Method Development for this compound Synthesis
Modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of coumarin derivatives has benefited significantly from developments in organocatalysis, nanocatalysis, and advanced process technologies like microwave irradiation and flow chemistry.
Application of Organocatalysis in Asymmetric 2H-Chromen-2-one Construction
Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations. mdpi.comresearchgate.net A key advantage of this approach is the ability to perform asymmetric synthesis, producing chiral molecules with high enantiomeric purity. nih.govyoutube.comrsc.org While this compound is achiral, organocatalysis is a vital tool for synthesizing chiral analogues which may have unique biological activities. nih.gov
Asymmetric organocatalysis has been successfully applied to the synthesis of coumarin derivatives through reactions like the Michael addition. nih.gov For example, the conjugate addition of 4-hydroxycoumarin to α,β-unsaturated ketones can be catalyzed by chiral primary amino amides. nih.gov The catalyst activates the reactants and controls the stereochemical outcome of the reaction, leading to the formation of warfarin (B611796) and its analogues with high enantioselectivity. nih.gov Similarly, domino oxa-Michael/aldol condensation reactions, often catalyzed by chiral amines, can construct chiral 2H-chromene frameworks with high yields and enantiomeric excesses. msu.edu These methods represent a powerful, greener approach to chiral chromen-2-one derivatives. nih.gov
Metal-Free and Nanocatalytic Approaches for Enhanced Synthetic Efficiency
The development of metal-free and nanocatalytic synthetic routes aligns with the principles of green chemistry, aiming to reduce reliance on potentially toxic and expensive heavy metals while enhancing reaction efficiency. bohrium.comnih.gov
Metal-free approaches often utilize organocatalysts or simple reagents to promote coumarin synthesis. For instance, the Knoevenagel condensation of aldehydes with active methylene compounds can be catalyzed by basic ionic liquids or sodium azide (B81097) in water, providing high yields under environmentally benign conditions. nih.govorganic-chemistry.org
Nanocatalysis employs materials with particle sizes in the nanometer range, which exhibit high surface-area-to-volume ratios and unique catalytic properties. researchgate.net Magnetic nanocatalysts, such as those with an iron oxide (Fe₃O₄) or magnesium ferrite (B1171679) (MgFe₂O₄) core, are particularly advantageous as they can be easily recovered from the reaction mixture using an external magnet and reused multiple times. bohrium.comnih.govresearchgate.net These catalysts have been effectively used in various coumarin syntheses, including the Pechmann condensation and Knoevenagel condensation, often under solvent-free conditions or with alternative energy sources like ultrasound irradiation. bohrium.comnih.gov The use of nanocatalysts leads to high product yields, short reaction times, and simplified workup procedures. bohrium.comresearchgate.net
| Catalyst | Reaction Type | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| MgFe₂O₄ | Knoevenagel Condensation | Solvent-free, Ultrasound | High yields, short reaction times, catalyst recyclability | bohrium.comnih.gov |
| Fe₃O₄@SiO₂@PrSO₃H | Pechmann Reaction | Solvent-free | Magnetic recovery, high efficiency | bohrium.com |
| Nano-ZnO | Knoevenagel Condensation | Microwave/Heat | Efficient catalysis for o-hydroxybenzaldehydes | researchgate.net |
| Fe₃O₄/N-GQDs | Multicomponent Reaction | Microwave, Ethanol | High yields (up to 90%), short reaction time (28 min) | kashanu.ac.ir |
Microwave-Assisted and Flow Chemistry Techniques in Scalable Chromen-2-one Synthesis
To meet the demands of modern chemical production, scalable and efficient technologies are essential. Microwave-assisted synthesis and flow chemistry have emerged as powerful tools for accelerating and scaling up the production of coumarins. rsc.orgresearchgate.net
Microwave-assisted synthesis utilizes microwave irradiation to heat reactions directly and efficiently. nih.gov This often leads to a dramatic reduction in reaction times—from hours to minutes—compared to conventional heating methods, along with improved yields and cleaner reaction profiles. nih.govrasayanjournal.co.innih.gov The Pechmann condensation, Knoevenagel condensation, and various multicomponent reactions for synthesizing coumarin derivatives have been successfully adapted to microwave conditions, often under solvent-free or "green" solvent systems. bohrium.comnih.govrasayanjournal.co.in
| Reactants | Method | Catalyst | Time | Yield | Reference |
|---|---|---|---|---|---|
| Resorcinol + Ethyl Acetoacetate | Conventional Heating | p-TsOH | 2 hours | 21.96% | rasayanjournal.co.in |
| Resorcinol + Ethyl Acetoacetate | Microwave (800W) | p-TsOH | 180 seconds | 60.10% | rasayanjournal.co.in |
Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. vapourtec.com This technology offers superior control over reaction parameters such as temperature and mixing, enhances safety, and allows for straightforward scalability by simply extending the operation time. rsc.orgresearchgate.netnih.gov Continuous flow protocols have been developed for the synthesis of coumarins, enabling gram-scale production and the telescoping of multiple reaction steps into a single, uninterrupted process. rsc.orgresearchgate.netrsc.org This approach is particularly valuable for industrial-scale synthesis, addressing the need for both scalability and the ability to produce diverse compound libraries efficiently. rsc.org
Computational Molecular Modeling and Simulation of 4 Butyl 7 2 Oxo 2 Phenylethoxy 2h Chromen 2 One
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its geometry, energy, and electronic distribution. These methods are fundamental to predicting chemical behavior.
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. arxiv.org By approximating the complex many-electron wavefunction with the simpler electron density, DFT offers a balance of accuracy and computational efficiency. cnr.it A common approach involves using a hybrid functional, such as B3LYP, with a comprehensive basis set like 6-311++G(d,p), to perform geometry optimization. nih.govresearchgate.net This process calculates the lowest energy arrangement of atoms, corresponding to the molecule's most stable three-dimensional structure. researchgate.net
Once the geometry is optimized, the same level of theory can be used to calculate the molecule's vibrational frequencies. nih.govnih.gov These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared to experimental data from infrared (IR) and Raman spectroscopy to validate the calculated structure. cyberleninka.rumdpi.com
For 4-butyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one, a DFT calculation would be expected to show that the core coumarin (B35378) ring system is nearly planar. nih.gov The butyl and phenylethoxy side chains would adopt specific conformations to minimize steric hindrance. The table below presents illustrative optimized geometric parameters for key bonds.
Table 1: Illustrative Optimized Geometric Parameters
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C2=O1 (lactone) | 1.21 Å |
| C7-O3 (ether) | 1.37 Å | |
| C11=O4 (ketone) | 1.23 Å | |
| C4-C1' (butyl) | 1.51 Å | |
| Bond Angle (°) | C3-C4-C4a | 121.5° |
| C7-O3-C10 | 118.0° | |
| Dihedral Angle (°) | C4a-C4-C1'-C2' | -178.5° |
Furthermore, the calculated vibrational frequencies would help assign peaks in an experimental IR spectrum. Key vibrational modes are highlighted in the following table.
Table 2: Illustrative Calculated Vibrational Frequencies
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
|---|---|---|
| C=O Stretch | Lactone Carbonyl | 1735 cm⁻¹ |
| C=O Stretch | Ketone Carbonyl | 1690 cm⁻¹ |
| C=C Stretch | Aromatic Rings | 1610, 1550, 1480 cm⁻¹ |
| C-O-C Stretch | Ether Linkage | 1250 cm⁻¹ |
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comwikipedia.org The HOMO, being the outermost electron-containing orbital, acts as an electron donor (nucleophile). youtube.com The LUMO is the lowest-energy empty orbital and can act as an electron acceptor (electrophile). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. taylorandfrancis.com
In this compound, the HOMO is expected to be distributed across the electron-rich coumarin nucleus, particularly the pyrone ring and the ether-linked benzene (B151609) ring. The LUMO would likely be delocalized over the conjugated system, including the carbonyl groups which are electron-withdrawing. The analysis of these orbitals provides a map of potential sites for nucleophilic and electrophilic attack. libretexts.org
Table 3: Illustrative FMO Properties
| Parameter | Value | Implication |
|---|---|---|
| HOMO Energy | -6.45 eV | Electron-donating capability |
| LUMO Energy | -2.10 eV | Electron-accepting capability |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different potential values. Red regions signify areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow areas represent intermediate or neutral potential. youtube.com MEP analysis is invaluable for understanding intermolecular interactions, such as hydrogen bonding and receptor-ligand binding.
For this compound, the MEP map would reveal highly negative potential (red) around the oxygen atoms of the lactone carbonyl (O1), the ketone carbonyl (O4), and the ether linkage (O3), identifying them as the primary sites for hydrogen bond acceptance. Regions of positive potential (blue) would be located around the hydrogen atoms of the aromatic rings, while the butyl chain would exhibit a more neutral (green) potential.
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by converting the calculated molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with Lewis structures. q-chem.comjuniperpublishers.com This method is particularly effective for quantifying intramolecular electron delocalization and hyperconjugative interactions. wisc.edu These interactions involve the donation of electron density from a filled (donor) orbital to a vacant (acceptor) anti-bonding orbital, which stabilizes the molecule. The stabilization energy (E(2)) associated with this interaction can be calculated using second-order perturbation theory. wisc.edu
Table 4: Illustrative NBO Analysis of Key Intramolecular Interactions
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| n(O3) | π*(C7-C8) | 25.5 | Lone Pair → π* Delocalization |
| n(O1) | π*(C2-C3) | 18.2 | Lone Pair → π* Delocalization |
| σ(C1'-H) | π*(C4-C4a) | 2.1 | σ → π* Hyperconjugation |
Molecular Dynamics (MD) Simulations for Conformational Landscape and Stability
While quantum chemical calculations typically focus on a static, minimum-energy state, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations model this behavior by calculating the trajectory of atoms over time based on classical mechanics. mdpi.com This approach allows for the exploration of a molecule's conformational landscape, revealing the different shapes it can adopt and their relative stabilities in a specific environment (e.g., in solution).
An MD simulation of this compound would provide critical insights into its flexibility. The primary sources of conformational freedom are the rotatable single bonds within the butyl and phenylethoxy side chains. Key dihedral angles, such as those governing the orientation of the butyl chain relative to the coumarin ring and the angle between the coumarin and phenyl rings, would be monitored over the simulation time.
The results would likely indicate that the extended, anti-periplanar conformation of the butyl chain is the most energetically favorable and thus the most populated state. The simulation would also reveal the range of motion and preferred orientation of the phenylethoxy group, which is crucial for how the molecule presents itself for intermolecular interactions. By analyzing the conformational preferences, MD simulations can bridge the gap between a static molecular structure and its dynamic behavior in a realistic setting. grafiati.com
Ligand-Target Complex Stability Analysis via MD Simulations
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. In the context of drug design, MD simulations are crucial for evaluating the stability of a ligand, such as this compound, when it is bound to a biological target like a protein or enzyme. These simulations provide insights into how the complex behaves in a dynamic, solvated environment that mimics physiological conditions.
The stability of the ligand-target complex is a key indicator of the ligand's potential efficacy. A stable complex suggests that the ligand remains in the binding pocket for a sufficient duration to exert its biological effect. Key parameters analyzed during MD simulations to assess stability include:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein's backbone atoms or the ligand's atoms from their initial positions over the course of the simulation. A low and stable RMSD value for the complex typically indicates that it has reached equilibrium and remains stable.
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues in the protein. It helps identify which parts of the protein are flexible and which are stable. High fluctuations in the binding site residues could indicate an unstable interaction with the ligand.
Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between the ligand and the target are monitored throughout the simulation. Persistent hydrogen bonds are a strong indicator of a stable and specific interaction.
While specific MD simulation studies for this compound are not extensively documented, the methodology is widely applied to other coumarin derivatives to confirm their stability within the active sites of various protein targets. researchgate.netresearchgate.net Such studies reveal that coumarin-based compounds can form stable complexes, providing a strong rationale for their further investigation as therapeutic leads. researchgate.net
Molecular Docking and Binding Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein). researchgate.netmdpi.com This method is fundamental in structure-based drug design, as it helps to elucidate the binding mode and affinity of a compound like this compound with its biological target. The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them to identify the most favorable binding pose. mdpi.com
For chromen-2-one (coumarin) derivatives, molecular docking studies are instrumental in predicting how they fit into the active site of a target enzyme. researchgate.net The predicted binding mode reveals the specific orientation of the ligand and the key amino acid residues it interacts with. For this compound, a docking simulation would predict how its distinct structural features—the butyl group at the C4 position, the coumarin core, and the phenylethoxy moiety at the C7 position—occupy different sub-pockets within the receptor's binding site.
Docking studies on similar chromen-2-one derivatives have successfully predicted their interactions with various enzymes, such as protein tyrosine kinases and carbonic anhydrases. researchgate.netnih.gov These studies demonstrate that the substituents on the coumarin ring play a critical role in determining the binding orientation and specificity of the molecule. For instance, the butyl group might engage in hydrophobic interactions, while the oxygen atoms in the coumarin core and ether linkage could act as hydrogen bond acceptors.
A primary output of molecular docking is the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). This score estimates the strength of the interaction between the ligand and the target. A lower (more negative) binding energy generally indicates a more stable and potent interaction. This computational assessment allows for the rapid screening of many compounds and the prioritization of those with the highest predicted affinity for experimental testing.
The table below illustrates the type of data generated from a molecular docking study, showing hypothetical binding affinities for this compound and related derivatives against a target protein.
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| This compound | Enzyme A | -9.5 | Tyr23, Phe87, Arg121 |
| 4-propyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one | Enzyme A | -9.1 | Tyr23, Phe87, Arg121 |
| 7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one | Enzyme A | -8.2 | Tyr23, Arg121 |
The binding of a ligand to its target is governed by a variety of non-covalent interactions. The precise nature and geometry of these interactions are critical for molecular recognition and binding specificity. For coumarin derivatives, several types of interactions are particularly important:
Hydrogen Bonding: The oxygen atoms of the carbonyl and ether groups in this compound can act as hydrogen bond acceptors, forming strong interactions with donor groups (like -OH or -NH) on amino acid residues in the target protein.
Pi-Stacking (π-π Interactions): The aromatic rings of the coumarin core and the phenyl group are capable of forming π-π stacking interactions with aromatic residues of the protein, such as phenylalanine, tyrosine, and tryptophan. nih.govresearchgate.net These interactions, where the aromatic rings are stacked face-to-face or face-to-edge, contribute significantly to the binding stability. nih.gov
Hydrophobic Interactions: The non-polar butyl group at the C4 position is likely to engage in hydrophobic interactions with non-polar residues in the binding pocket, displacing water molecules and contributing favorably to the binding energy.
Halogen Bonding: While not present in this specific molecule, the introduction of halogen atoms (e.g., chlorine, bromine) into coumarin derivatives can lead to halogen bonding, a highly directional interaction that can enhance binding affinity and selectivity. mdpi.com
Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular contacts in crystal structures, confirming the presence and relative importance of interactions like H⋯H, C-H⋯O, and π-π stacking. nih.govresearchgate.netnih.gov
| Interaction Type | Molecular Feature in Compound | Potential Protein Partner Residues | Contribution to Binding |
|---|---|---|---|
| Hydrogen Bonding | Carbonyl Oxygen, Ether Oxygen | Serine, Threonine, Arginine, Lysine | Specificity and High Affinity |
| Pi-Stacking | Coumarin Ring, Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan | Stability in Aromatic Pockets |
| Hydrophobic Interactions | Butyl Group | Leucine, Isoleucine, Valine, Alanine | Affinity and Desolvation |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical and machine learning methods used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structure. nih.gov These models establish a mathematical correlation between molecular descriptors (numerical representations of a molecule's structure) and an observed activity or property.
For a series of related compounds like coumarin derivatives, a QSAR model can be developed to predict their molecular interaction potential, such as their binding affinity to a specific target. The development process involves several key steps:
Data Set Collection: A set of coumarin derivatives with experimentally measured binding affinities against a target is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors.
Model Building: Using statistical methods (like multiple linear regression) or machine learning algorithms (like random forest, support vector machines, or deep neural networks), a mathematical equation is generated that links the most relevant descriptors to the biological activity. nih.gov
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted.
Once validated, such a model can be used to predict the binding affinity of new, unsynthesized derivatives of this compound. This allows for the in silico design of more potent compounds by modifying the structure to optimize the key descriptors identified by the model, thereby accelerating the drug discovery process. aaai.org
| Descriptor Class | Example Descriptors | Information Encoded |
|---|---|---|
| Constitutional (1D) | Molecular Weight, Atom Count | Basic molecular composition |
| Topological (2D) | Connectivity Indices, Kappa Shape Indices | Atomic connectivity and branching |
| Geometrical (3D) | Molecular Surface Area, Volume | 3D shape and size of the molecule |
| Physicochemical | LogP, Polar Surface Area (PSA) | Lipophilicity and polarity |
Identification of Descriptors Influencing Theoretical Reactivity and Binding
A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific computational molecular modeling and simulation studies focused exclusively on this compound. While the broader class of coumarin derivatives has been the subject of numerous theoretical investigations to elucidate their structure-activity relationships, specific quantum chemical calculations, and molecular dynamics simulations for this particular compound are not publicly available.
In general, computational studies on coumarin derivatives utilize methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) models to identify key molecular descriptors that govern their reactivity and binding affinity. These descriptors provide insights into the electronic and structural properties of the molecules, which are crucial for their biological activity.
Theoretical Reactivity Descriptors
The theoretical reactivity of a molecule can be described by a set of global and local descriptors derived from its electronic structure. For coumarin derivatives, the following descriptors are commonly investigated:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity.
Global Hardness (η) and Softness (S): These parameters quantify the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Electronegativity (χ) and Electrophilicity Index (ω): Electronegativity measures the tendency of a molecule to attract electrons. The electrophilicity index provides a measure of the energy lowering of a molecule when it accepts additional electronic charge from the environment.
Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution within a molecule and identify regions that are prone to electrophilic or nucleophilic attack.
Without specific computational studies on this compound, it is not possible to provide a data table with the calculated values for these descriptors.
Binding Affinity and Interaction Descriptors
Molecular docking and molecular dynamics simulations are the primary computational tools used to study the binding of small molecules like coumarins to biological targets, such as enzymes or receptors. These methods help in identifying key descriptors that influence binding affinity:
Binding Energy/Affinity: This is a calculated value that estimates the strength of the interaction between a ligand and its target protein. Lower binding energies typically indicate a more stable complex.
Hydrogen Bonds: The formation of hydrogen bonds between the ligand and amino acid residues in the active site of a protein is a critical factor for binding.
Van der Waals Forces: These are weak, short-range electrostatic attractive forces between uncharged molecules.
π-π Stacking: Interactions between aromatic rings of the ligand and the protein can also play a role in binding.
Due to the lack of specific molecular docking or simulation studies for this compound, a detailed analysis of its binding characteristics and a corresponding data table of interaction descriptors cannot be provided.
Mechanistic Elucidation of Molecular and Cellular Pathway Modulation by 2h Chromen 2 One Derivatives
Methodologies for Investigating Molecular Target Engagement of Chromen-2-ones
The investigation of how 2H-chromen-2-one derivatives engage with their molecular targets employs a variety of in vitro and in silico techniques. A primary computational method is molecular docking , which predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. This approach helps to understand the binding modes and interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. For instance, docking studies have been used to investigate the binding of coumarin (B35378) derivatives to enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase (MAO).
Experimental validation of target engagement often involves enzymatic and receptor binding assays. For enzymatic targets, inhibition assays are fundamental. These can be fluorescence-based high-throughput screening methods or more traditional spectrophotometric assays, such as the Ellman's method for cholinesterase activity. For receptor targets, radioligand binding assays are a common technique to determine the affinity of a compound for a specific receptor. Another approach is the use of reporter gene assays, such as the luciferase assay, which was employed to study the interaction of 7-alkoxycoumarins with the Aryl Hydrocarbon Receptor (AhR). These methods provide quantitative data on the potency and selectivity of the chromen-2-one derivatives.
Enzyme Inhibition Kinetics and Mechanistic Studies (in vitro, non-clinical focus)
Understanding the interaction between chromen-2-one analogues and enzyme active sites is crucial for elucidating their mechanism of inhibition. Molecular docking studies provide valuable insights into these interactions. For example, docking simulations of coumarin derivatives in the active site of cholinesterases have shown that these inhibitors can occupy both the catalytic active site (CAS) and the peripheral anionic site (PAS) simultaneously. Interactions within the active site can include cation-π interactions with key amino acid residues, such as tryptophan. The orientation of the coumarin scaffold and its substituents within the active site dictates the inhibitory potency and selectivity. The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the coumarin ring have a significant impact on enzyme inhibition. For instance, phenyl substitution at different positions of the coumarin scaffold can uniquely affect the inhibitory activity and selectivity for MAO-A versus MAO-B. Similarly, for xanthine oxidase inhibitors, a hydroxyl group at the 7-position of the coumarin ring plays a vital role in the inhibitory activity.
While many coumarin derivatives act as competitive inhibitors by binding to the enzyme's active site, the potential for allosteric modulation also exists. Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. Mechanistic studies to differentiate between active site binding and allosteric modulation often involve kinetic analysis. By varying the concentrations of both the substrate and the inhibitor, one can determine the type of inhibition. For example, a competitive inhibitor will increase the Michaelis-Menten constant (K) but will not affect the maximum reaction rate (V), as can be visualized using a Lineweaver-Burk plot. In contrast, non-competitive and uncompetitive inhibition patterns would suggest binding to an allosteric site. While the provided search results primarily focus on competitive and mixed-type inhibition for coumarin derivatives, the principles of allosteric modulation are a key area of investigation in enzyme pharmacology.
Table 1: Enzyme Inhibition Data for Various 2H-Chromen-2-one (Coumarin) Derivatives
| Compound | Target Enzyme | Inhibition Constant (IC50/Ki) | Type of Inhibition |
|---|---|---|---|
| Esculetin (6,7-dihydroxycoumarin) | Xanthine Oxidase | IC50 = 20.91 µM / Ki = 2.056 µM | Competitive |
| Umbelliferone (7-hydroxycoumarin) | Xanthine Oxidase | IC50 = 43.65 µM / Ki = 21.683 µM | Uncompetitive |
| 7-Hydroxy-4-methylcoumarin | Xanthine Oxidase | IC50 = 96.70 µM / Ki = 4.86 µM | Mixed |
| 7-Hydroxy-6-(3-(pyrrolidin-1-yl)propoxy)-2H-chromen-2-one hydrochloride | Acetylcholinesterase (AChE) | IC50 = 2.87 µM | Not Specified |
| 1-(2-Oxo-2H-chromene-3-carbonyl)-3-(3-chlorophenyl)thiourea | Acetylcholinesterase (AChE) | IC50 = 0.04 µM | Not Specified |
| 1-(2-Oxo-2H-chromene-3-carbonyl)-3-(2-methoxyphenyl)thiourea | Butyrylcholinesterase (BChE) | IC50 = 0.06 µM | Not Specified |
Receptor Ligand Binding and Signal Transduction Pathway Analysis (in vitro, non-clinical focus)
The structural framework of 2H-chromen-2-one allows for extensive modification, which can be leveraged to achieve selectivity for different receptor subtypes. The nature, size, and position of substituents on the coumarin ring can significantly influence binding affinity and selectivity. For example, studies on 5- and 7-hydroxycoumarin derivatives have explored their potential as 5-HT1A and 5-HT2A serotonin receptor antagonists. By systematically varying the length of the linker and the nature of the arylpiperazine moiety attached to the coumarin core, researchers can fine-tune the affinity for different receptor subtypes. For instance, the introduction of a 2-cyano group to the phenyl ring of the piperazine moiety was found to increase the affinity for the 5-HT2A receptor in one series of 5-hydroxycoumarin derivatives. This highlights how subtle structural changes can lead to significant differences in receptor subtype selectivity.
Once a chromen-2-one derivative binds to a receptor, it can trigger a cascade of intracellular signaling events. Investigating these post-receptor signaling pathways is essential for a complete mechanistic understanding. A common method to assess receptor activation and downstream signaling is through the use of reporter gene assays. For example, the activation of the Aryl Hydrocarbon Receptor (AhR) by a series of 7-alkoxycoumarins was studied using a luciferase reporter assay. In this system, the AhR, upon activation by a ligand, translocates to the nucleus and induces the expression of a reporter gene (luciferase), the product of which can be quantified by measuring light emission. This allows for a quantitative measure of receptor activation. Another approach involves the use of fluorescence-based second-messenger assays, which can measure changes in intracellular ion concentrations, such as calcium, that occur upon receptor activation. These assays provide real-time information on the initial steps of the signal transduction cascade.
Cellular Uptake, Localization, and Intracellular Distribution Mechanisms of Chromen-2-ones
The ability of a compound to modulate intracellular pathways is predicated on its capacity to cross the cell membrane and accumulate at its site of action. Chromen-2-one derivatives, being generally lipophilic, are often presumed to enter cells via passive diffusion. However, detailed studies using advanced imaging techniques reveal more complex dynamics.
The cellular uptake of coumarins is frequently studied using fluorescent analogs, such as Coumarin-6. Investigations into the uptake of Coumarin-6, both free and encapsulated in solid lipid nanoparticles (SLNs), have shown that its intracellular delivery is more efficient when formulated. nih.gov Upon exposure to alveolar epithelial cells, Coumarin-6 loaded on SLNs resulted in a 54.8% increase in intracellular fluorescence and accumulation in the perinuclear region compared to the free compound. nih.gov Interestingly, reducing the temperature from 37°C to 4°C significantly decreased the uptake of both free and SLN-loaded Coumarin-6, suggesting the inhibition of a common, non-endocytotic entry mechanism. nih.gov This indicates that while endocytosis may play a role for formulated derivatives, other energy-dependent processes or specific membrane interactions are also involved.
Confocal laser scanning microscopy has been instrumental in visualizing the intracellular fate of these compounds. Studies on various cell lines, including KB and HT-1080 cells, have demonstrated that coumarin derivatives can accumulate in the cytoplasm. researchgate.net The specific formulation can further influence their distribution; for instance, certain nanocarrier formulations enhance internalization and lead to stronger fluorescence intensity within the cell compared to the free compound. researchgate.net
Further research using human corneal epithelial cells under microfluidic conditions, which mimic physiological shear stress, has shown that Coumarin-6 can be rapidly enriched within cells. nih.gov The study suggested that intact nanoparticles were not incorporated; instead, the model drug was passively redistributed from the carrier to lipophilic cellular compartments. nih.gov This highlights that the physicochemical properties of the specific derivative and its formulation are key determinants of its uptake, localization, and ultimate intracellular concentration.
| Compound/Formulation | Cell Line | Observed Localization | Key Findings |
|---|---|---|---|
| Coumarin-6 (Free) | Alveolar Epithelial Cells | Cytoplasm, Perinuclear region | Uptake is temperature-dependent, suggesting a non-endocytotic, energy-requiring pathway. nih.gov |
| Coumarin-6 loaded on SLNs | Alveolar Epithelial Cells | Cytoplasm, enhanced Perinuclear accumulation | More efficient uptake compared to free drug; uptake mechanism appears to alter the SLN structure. nih.gov |
| Free Coumarin | KB and HT-1080 cells | Cytoplasm | Accumulates in the cytoplasm; nanocarrier formulations can enhance uptake. researchgate.net |
| Coumarin-6 in Liposomes and SLNs | Human Corneal Epithelial (HCE-T) cells | Lipophilic cellular compartments | Passive redistribution from nanocarriers to cells; uptake is rapid (within 5 minutes). nih.gov |
Modulation of Gene Expression and Protein Synthesis Pathways (mechanistic, non-clinical focus)
Once inside the cell, 2H-chromen-2-one derivatives can influence a multitude of signaling pathways that regulate gene expression and protein synthesis. These interactions are the basis of their biological activities. The regulation of gene expression is a multi-level process involving transcription factors, epigenetic modifications, and post-transcriptional control, all of which can be modulated by small molecules. nih.govsmolecule.com
Coumarins can modulate various signaling pathways, including those critical for cell growth and survival, such as the PI3K/AKT pathway. nih.govmdpi.com Modulation of such pathways inherently leads to downstream changes in the expression of target genes. For instance, inhibition of the PI3K/AKT pathway can affect the activity of transcription factors that control the expression of genes involved in cell cycle progression and apoptosis.
The structural features of coumarin derivatives play a crucial role in their ability to interact with specific cellular targets. The core 2H-chromen-2-one scaffold can be extensively decorated with various functional groups, allowing for the fine-tuning of its interactions with proteins like enzymes and receptors. nih.gov These interactions can initiate signaling cascades that culminate in the nucleus, altering the transcriptional landscape of the cell.
The process of gene expression is tightly coupled, where the control of transcription can affect subsequent steps like translation and mRNA stability. nih.gov While specific studies on 4-butyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one are limited, research on related derivatives indicates that they can influence these complex regulatory networks. For example, by interacting with specific kinases or phosphatases, coumarins can alter the phosphorylation state of regulatory proteins, thereby impacting their function in gene expression. nih.gov These mechanistic actions are distinct from clinical outcomes and focus on the fundamental biochemical events perturbed by the compound.
| Coumarin Derivative Class | Target Pathway/Mechanism | Reported Effect | Reference |
|---|---|---|---|
| General Coumarin Derivatives | PI3K/AKT Signaling Pathway | Inhibition, leading to cytotoxic effects in cancer cell lines. | mdpi.com |
| Scopoletin, Umbelliferone, Esculetin | Immune and Inflammatory Signaling | Modulation of immune responses and protection against oxidative stress. | nih.gov |
| Coumarin-based Hybrids | Multiple proteins in oncogenic pathways | Interaction with diverse enzymes and receptors involved in tumor growth. | nih.gov |
| 3-Phenylcoumarins | Steroid Hormone Biosynthesis Pathways | Modulation of protein targets such as glutathione S-transferase and Hsp90. | rsc.org |
Advanced Cellular Assays for Mechanistic Pathway Mapping
To dissect the complex interactions between 2H-chromen-2-one derivatives and cellular pathways, a variety of advanced cellular assays are employed. These tools are essential for mapping the mechanism of action without focusing on therapeutic efficacy.
Reporter gene assays are powerful tools for monitoring the activity of specific signal transduction pathways. nih.gov These assays utilize a reporter gene (e.g., luciferase or green fluorescent protein, GFP) linked to a transcriptional response element that is controlled by a specific pathway. nih.gov When a compound like a chromen-2-one derivative activates or inhibits the pathway, it leads to a corresponding change in the expression of the reporter gene, which can be quantified as a change in light output or fluorescence. Dual-reporter systems can be used to improve accuracy by simultaneously measuring a control reporter and the target reporter in the same cells. This allows researchers to determine if a compound specifically modulates a pathway of interest, such as NF-κB, STAT3, or NFAT.
Phenotypic screens offer a complementary, target-agnostic approach. Instead of measuring a pre-defined molecular event, these screens assess changes in cellular phenotype (e.g., morphology, proliferation, or the expression of specific biomarkers) upon compound treatment. High-content imaging and analysis can be used to quantify these changes across thousands of cells, providing a detailed "fingerprint" of a compound's cellular effects. This approach is valuable for identifying unexpected mechanisms of action and for understanding the broader cellular consequences of pathway perturbation.
Other mechanistic assays used to characterize the effects of coumarin derivatives include:
Protein expression analysis (Western Blotting): To confirm that changes in gene expression translate to changes in protein levels. mdpi.com
Co-immunoprecipitation, FRET, and BRET: To study protein-protein interactions that may be modulated by the compound.
Thermal shift assays: To identify direct binding targets of the compound within the cell.
These advanced assays provide a detailed, mechanistic understanding of how a compound interacts with the cellular machinery, moving beyond simple activity readouts to map the specific pathways being perturbed.
| Assay Type | Principle | Information Gained | Example Application |
|---|---|---|---|
| Luciferase Reporter Gene Assay | A signaling pathway-responsive promoter drives expression of luciferase. Light is produced upon substrate addition. | Quantitative measure of the activation or inhibition of a specific signaling pathway. nih.gov | Testing if a coumarin derivative inhibits the NF-κB pathway by measuring luciferase expression driven by an NF-κB response element. |
| GFP Reporter Gene Assay | A promoter of interest drives expression of Green Fluorescent Protein (GFP). nih.gov | Visualization and quantification of pathway activation in living cells. | Monitoring the activation of a hypoxia-inducible factor (HIF) pathway in response to a coumarin derivative. |
| Phenotypic Screening (High-Content Imaging) | Automated microscopy and image analysis to quantify changes in cellular features (e.g., morphology, protein localization). | Unbiased identification of cellular effects and potential mechanisms of action. | Screening a library of chromen-2-ones to identify compounds that disrupt cytoskeletal organization. |
| Western Blotting | Antibody-based detection of specific proteins separated by size. mdpi.com | Measures changes in the levels or modification state (e.g., phosphorylation) of key pathway proteins. | Confirming that a coumarin derivative reduces the level of phosphorylated AKT in a treated cell lysate. |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Chromen 2 One Architectures
Rational Design Principles for Structural Diversification of 4-butyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one
The rational design of analogs based on the this compound structure involves systematic modification of its distinct molecular regions to probe and optimize interactions with a biological target. The primary strategies for its structural diversification focus on three key positions: the C4-position butyl group, the C7-position linker, and the terminal phenyl ring.
Modification of the C4-Substituent: The butyl group at the C4 position contributes to the molecule's lipophilicity and can be critical for fitting into hydrophobic pockets within a target protein. Diversification strategies would involve altering the length and branching of this alkyl chain (e.g., replacing butyl with ethyl, propyl, isobutyl, or tert-butyl groups) to fine-tune steric bulk and hydrophobic interactions. Introducing unsaturation or cyclic moieties could also be explored to impart conformational rigidity.
Alteration of the C7-Ethoxy Linker: The 7-(2-oxo-2-phenylethoxy) group is a significant feature that extends from the coumarin (B35378) core. The ether linkage and the two-carbon chain provide specific spacing and flexibility. Rational design principles would explore modifying this linker by changing its length (e.g., propoxy, butoxy), altering its chemical nature (e.g., replacing the ether oxygen with a sulfur or nitrogen atom), or introducing rigidity through double bonds or cyclic structures. These changes would systematically alter the orientation of the terminal phenyl group relative to the coumarin scaffold.
Substitution on the Terminal Phenyl Ring: The terminal phenyl ring offers a prime location for introducing substituents to probe for additional binding interactions, such as hydrogen bonds, electrostatic interactions, or further hydrophobic contacts. Introducing electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -F, -NO₂) at the ortho, meta, or para positions can modulate the electronic properties and interaction potential of this moiety. For instance, introducing a fluorine atom can enhance binding affinity and metabolic stability. unica.it
Modification of the Coumarin Core: While maintaining the core 2H-chromen-2-one scaffold is often central to retaining activity, minor modifications such as introducing small substituents (e.g., methyl, halogen) on the benzene (B151609) portion of the coumarin ring could be used to modulate electronic properties and block potential sites of metabolism without drastically altering the core pharmacophore.
The overarching goal of these design principles is to systematically map the chemical space around the lead compound to identify modifications that enhance potency, selectivity, and pharmacokinetic properties. nih.gov
Identification of Pharmacophoric Features and Key Substituent Contributions within the 2H-Chromen-2-one Scaffold
A pharmacophore model for this class of compounds can be deconstructed into several key features derived from the 2H-chromen-2-one scaffold and its specific substituents.
The 2H-Chromen-2-one Core: This planar, bicyclic system serves as the fundamental scaffold. Its key features include:
Hydrophobic Surface: The fused benzene and pyrone rings provide a large, lipophilic surface area for engaging with nonpolar regions of a binding site. nih.gov
Hydrogen Bond Acceptors: The lactone carbonyl oxygen (at C2) and the ether oxygen (at C7) are potent hydrogen bond acceptors, capable of forming crucial interactions with hydrogen bond donor residues (e.g., lysine, arginine, serine) in a target protein.
Aromatic π-System: The aromatic nature of the ring system allows for favorable π-π stacking or π-cation interactions with complementary aromatic or charged residues. nih.gov
The 7-(2-oxo-2-phenylethoxy) Moiety: This complex substituent contributes multiple pharmacophoric elements:
Spacer and Linker: The -O-CH₂- unit acts as a flexible linker, positioning the terminal keto-phenyl group at an optimal distance and orientation from the coumarin core for target engagement.
Additional Hydrogen Bond Acceptor: The ketone carbonyl group within the linker provides another strong hydrogen bond acceptor site.
Terminal Aromatic/Hydrophobic Region: The phenyl group at the terminus of the side chain provides another site for hydrophobic and aromatic interactions, potentially serving as an anchor in a distal binding pocket.
| Pharmacophoric Feature | Structural Component | Potential Contribution |
| Scaffold | 2H-Chromen-2-one Ring | Planar anchor, π-π stacking, hydrophobic interactions |
| Hydrogen Bond Acceptor | Lactone Carbonyl (C2=O) | Interaction with H-bond donor residues |
| Hydrogen Bond Acceptor | Ether Oxygen (C7-O) | Interaction with H-bond donor residues |
| Hydrophobic Group | C4-Butyl Chain | Occupies hydrophobic pocket, influences lipophilicity |
| Flexible Linker | C7-O-CH₂-C(O)- | Orients the terminal phenyl group |
| Hydrogen Bond Acceptor | Ketone Carbonyl (-C(O)-Ph) | Additional interaction with H-bond donor residues |
| Aromatic/Hydrophobic Group | Terminal Phenyl Ring | Hydrophobic and aromatic interactions in a distal pocket |
Impact of Substituent Effects on Theoretical Molecular Recognition and Interaction Profiles
Substituents significantly alter the electronic distribution within the 2H-chromen-2-one scaffold, which in turn modulates its molecular recognition properties. The electronic effects of the butyl and phenylethoxy groups can be analyzed to predict their impact on non-covalent interactions.
The transmission of substituent electronic effects in related heterocyclic systems has been studied using both experimental NMR data and theoretical calculations, often showing good correlation with Hammett substituent constants for atoms para to the substituent. nih.govmdpi.com
Effect of the C4-Butyl Group: As an alkyl group, the butyl substituent is a weak electron-donating group (EDG) through an inductive effect. This slightly increases the electron density of the pyrone ring, potentially enhancing the hydrogen bond accepting capability of the lactone carbonyl (C2=O) and influencing the strength of π-π stacking interactions.
Effect of the C7-(2-oxo-2-phenylethoxy) Group: This is a more complex substituent. The ether oxygen at C7 is a strong electron-donating group via resonance, significantly increasing the electron density of the fused benzene ring, particularly at the ortho and para positions (C6 and C8). This enhanced electron density can strengthen interactions with electron-deficient binding site residues. Conversely, the 2-oxo-2-phenyl portion is electron-withdrawing, which will influence the properties of the side chain itself, making the ketone carbonyl a strong hydrogen bond acceptor.
These electronic modulations directly affect the molecule's interaction profile:
Hydrogen Bonding: The increased electron density on the coumarin ring system due to the C7-ether oxygen can enhance the strength of hydrogen bonds formed by the carbonyl groups.
π-π Stacking: The electron-rich nature of the coumarin core, enhanced by the C7-substituent, favors stacking interactions with electron-poor aromatic rings (e.g., protonated histidine) within a protein active site.
| Substituent | Position | Electronic Effect | Predicted Impact on Interaction Profile |
| Butyl | C4 | Weakly Electron-Donating (Inductive) | Minor enhancement of pyrone ring electron density. Primarily contributes via hydrophobic/steric effects. |
| (2-oxo-2-phenylethoxy) | C7 | Strongly Electron-Donating (Resonance from ether O); Withdrawing (Inductive from keto group) | Significantly increases electron density of the benzene portion of the coumarin ring, enhancing H-bonding and π-stacking. The side-chain ketone is a strong H-bond acceptor. |
Conformational Analysis and its Influence on SAR/SPR
Coumarin Ring System: Crystal structures of similar coumarin derivatives confirm the planarity of the fused ring system. nih.govresearchgate.net This rigidity provides a stable anchor for the substituents.
C4-Butyl Chain: The butyl group has multiple single bonds (C-C) with rotational freedom. It can adopt various conformations, from a fully extended chain to a more folded state. This flexibility allows it to adapt to the specific shape and size of a hydrophobic pocket. However, certain conformations may be sterically hindered or energetically unfavorable.
C7-(2-oxo-2-phenylethoxy) Side Chain: This chain possesses the most significant conformational flexibility, with several key rotatable bonds:
Ar-O-CH₂ Bond: Rotation around this bond determines the initial projection of the side chain away from the coumarin plane.
O-CH₂-C(O) Bond: Rotation here alters the position of the ketone group.
CH₂-C(O)-Ar Bond: Rotation around this bond orients the terminal phenyl ring.
Isosteric and Bioisosteric Replacements in Chromen-2-one Design for Modulating Interactions
Isosteric and bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound without drastically altering its core structure. cambridgemedchemconsulting.comnih.gov This approach involves replacing atoms or groups with other atoms or groups that have similar steric, electronic, or physicochemical properties. youtube.comslideshare.net For this compound, several bioisosteric modifications could be envisioned to modulate its interaction profile.
Replacements for the C4-Butyl Group:
Cyclopropyl/Cyclobutyl: Replacing the n-butyl group with a cyclopropylmethyl or cyclobutyl group would introduce conformational restraint and potentially alter metabolic stability while maintaining a similar degree of lipophilicity.
Halogens (Cl, Br): A chlorine or bromine atom can be a classical isostere for a methyl or ethyl group, respectively, offering similar size but different electronic properties. youtube.com
Trifluoromethyl (-CF₃): This group can act as a bioisostere for an isopropyl or tert-butyl group. cambridgemedchemconsulting.com Its strong electron-withdrawing nature would significantly alter the electronics of the pyrone ring, and it can improve metabolic stability and binding affinity.
Replacements for the C7-Linker:
Ether Oxygen Bioisosteres (-S-, -NH-, -CH₂-): Replacing the ether oxygen with a sulfur atom (thioether), a secondary amine, or a methylene (B1212753) group would systematically alter the bond angle, length, and hydrogen-bonding capacity of the linker, thereby reorienting the side chain.
Ketone Carbonyl Bioisosteres: The ketone could be replaced with an oxime, hydrazone, or a difluoromethylene (-CF₂-) group to modulate hydrogen bonding strength and lipophilicity.
Replacements for the Terminal Phenyl Ring:
Heterocyclic Rings (Pyridine, Thiophene): Replacing the phenyl ring with a heteroaromatic ring like pyridine or thiophene introduces heteroatoms that can act as hydrogen bond acceptors or donors. cambridgemedchemconsulting.com For example, a pyridine ring introduces a nitrogen atom that can form a hydrogen bond, potentially leading to a new, favorable interaction within the binding site. nih.gov
The following table summarizes potential bioisosteric replacements and their rationale.
| Original Group | Position | Bioisosteric Replacement | Rationale for Replacement |
| -CH₂CH₂CH₂CH₃ (Butyl) | C4 | -CH(CH₃)₂ (Isopropyl) | Modify steric profile and lipophilicity. |
| -CH₂CH₂CH₂CH₃ (Butyl) | C4 | -CF₃ (Trifluoromethyl) | Increase metabolic stability, alter electronics. |
| -O- (Ether Linker) | C7 | -S- (Thioether) | Alter bond angle and electronics of the linker. |
| -C(O)- (Ketone Linker) | C7 | -CH(OH)- (Alcohol) | Introduce hydrogen bond donating capability. |
| -C₆H₅ (Phenyl) | Terminal | Pyridine | Introduce a hydrogen bond acceptor (N atom). cambridgemedchemconsulting.com |
| -C₆H₅ (Phenyl) | Terminal | Thiophene | Alter aromatic character and steric profile. cambridgemedchemconsulting.com |
These strategic replacements allow for the systematic optimization of the lead compound to enhance its drug-like properties and biological activity. nih.gov
Advanced Spectroscopic and Diffraction Methodologies for Complex Structural Elucidation and Interaction Studies of Chromen 2 Ones
Theoretical and Computational Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the structure of organic compounds in solution. hilarispublisher.com For polycyclic systems like chromen-2-ones, NMR provides critical data on the chemical environment of each proton and carbon atom, allowing for the unambiguous assembly of the molecular framework.
One-dimensional (1D) NMR experiments, namely ¹H and ¹³C NMR, are the initial and fundamental steps in structural analysis. hilarispublisher.com The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (ratio), and their coupling patterns (spin-spin splitting), which indicates adjacent protons. The ¹³C NMR spectrum, often acquired with proton decoupling, shows the number of unique carbon atoms. For a molecule like 4-butyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one, these 1D spectra provide initial assignments for the butyl chain, the aromatic protons of the coumarin (B35378) and phenyl rings, the vinylic proton of the pyrone ring, and the methylene (B1212753) protons of the ethoxy bridge. mdpi.com
While 1D NMR is powerful, complex molecules with overlapping signals often require two-dimensional (2D) NMR techniques for complete assignment. researcher.liferesearchgate.net These experiments correlate signals across two frequency axes, resolving ambiguities and revealing detailed connectivity. Key 2D NMR experiments include:
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. It is instrumental in tracing the proton networks within the butyl group and the aromatic rings. weebly.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on its attached proton's chemical shift.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). It is crucial for piecing together the entire molecular skeleton, connecting the butyl group to the chromenone core at C4, linking the phenylethoxy moiety to the coumarin ring at C7, and establishing the relative positions of quaternary carbons and functional groups. nih.gov
The expected NMR data for this compound, based on analogous coumarin structures, is summarized below. mdpi.commdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| 2 (C=O, Lactone) | 160.5 | - | - |
| 3 | 112.8 | 6.21 | s |
| 4 | 153.0 | - | - |
| 4a | 113.5 | - | - |
| 5 | 126.0 | 7.55 | d |
| 6 | 113.2 | 6.90 | dd |
| 7 | 162.0 | - | - |
| 8 | 101.8 | 6.85 | d |
| 8a | 155.5 | - | - |
| Butyl-1' | 34.0 | 2.75 | t |
| Butyl-2' | 30.5 | 1.65 | m |
| Butyl-3' | 22.5 | 1.40 | m |
| Butyl-4' | 13.9 | 0.95 | t |
| Ethoxy-1'' (O-CH₂) | 69.5 | 5.35 | s |
| Ethoxy-2'' (C=O, Ketone) | 194.0 | - | - |
| Phenyl-1''' | 134.5 | - | - |
| Phenyl-2''', 6''' | 128.8 | 7.95 | d |
| Phenyl-3''', 5''' | 129.2 | 7.50 | t |
| Phenyl-4''' | 134.0 | 7.65 | t |
Computational chemistry provides a powerful tool for validating proposed structures and exploring conformational possibilities. researchgate.net Methods such as Density Functional Theory (DFT) can be used to calculate the theoretical NMR chemical shifts of a molecule. mdpi.com This process typically involves:
Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation.
Magnetic Shielding Calculation: For the optimized geometry, the magnetic shielding tensors for each nucleus are calculated.
Chemical Shift Prediction: The calculated shielding values are converted to chemical shifts by referencing them against a standard compound, like tetramethylsilane (B1202638) (TMS).
Comparing these computationally predicted chemical shifts with the experimental data serves as a rigorous method for structural verification. A high degree of correlation between the theoretical and experimental values provides strong confidence in the assigned structure. mdpi.com Discrepancies can suggest an incorrect structural assignment or the presence of multiple conformations in solution. This approach is particularly valuable for complex molecules where empirical interpretation alone may be insufficient. nih.gov
Table 2: Correlation of Hypothetical Experimental and DFT-Predicted ¹³C NMR Shifts
| Carbon Position | Hypothetical Experimental δ (ppm) | DFT-Predicted δ (ppm) | Δδ (ppm) |
|---|---|---|---|
| C-2 | 160.8 | 161.2 | -0.4 |
| C-3 | 112.5 | 112.9 | -0.4 |
| C-5 | 126.3 | 126.0 | +0.3 |
| C-8 | 101.6 | 101.9 | -0.3 |
| C-Ethoxy-2'' | 194.2 | 193.8 | +0.4 |
Advanced Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places). This accuracy allows for the unambiguous determination of a molecule's elemental formula from its exact mass, as each unique combination of atoms has a distinct mass defect. benthamopen.com For this compound, HRMS would be used to confirm its molecular formula, C₂₁H₂₀O₄. mdpi.commendeley.com
Table 3: HRMS Data for this compound
| Molecular Formula | Calculated Monoisotopic Mass (Da) | Expected Adduct [M+H]⁺ | Expected Adduct [M+Na]⁺ |
|---|---|---|---|
| C₂₁H₂₀O₄ | 348.1362 | 349.1434 | 371.1254 |
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to study the fragmentation of a specific ion. nih.gov In an MS/MS experiment, a precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and reveals key structural features. researchgate.net
For this compound, the MS/MS spectrum would be expected to show characteristic fragmentation pathways for both the coumarin core and the phenylethoxy side chain. researchgate.netmdpi.com Key fragmentation events would likely include:
Cleavage of the ether linkage: The bond between the methylene group and the phenoxy oxygen is a likely point of cleavage, leading to the formation of a phenacyl cation (m/z 105) and a 4-butyl-7-hydroxycoumarin radical cation or related fragments. sciepub.com
Loss of the phenacyl group: A common fragmentation would be the cleavage of the C-O bond at position 7, resulting in a fragment corresponding to the 4-butyl-coumarin-7-oxy radical.
Loss of CO: Coumarins are well-known to lose a molecule of carbon monoxide (28 Da) from the pyrone ring under electron ionization or CID conditions, forming a benzofuran-type ion. benthamopen.comnih.govresearchgate.net
Table 4: Predicted Key Fragments in the MS/MS Spectrum of [C₂₁H₂₀O₄+H]⁺
| Proposed Fragment Structure | m/z (Da) | Proposed Neutral Loss |
|---|---|---|
| [C₆H₅CO]⁺ (Benzoyl cation) | 105.0335 | C₁₅H₁₅O₃ |
| [C₈H₅O₂]⁺ (Phenacyl cation) | 121.0284 | C₁₃H₁₅O₂ |
| [M+H - C₈H₇O₂]⁺ (4-butyl-7-hydroxycoumarin) | 219.0994 | C₈H₈O₂ |
| [M+H - CO]⁺ | 321.1485 | CO |
| [M+H - C₄H₉]⁺ (Loss of butyl radical) | 292.0832 | C₄H₉• |
Vibrational Spectroscopy (IR, Raman) for Functional Group and Intermolecular Interaction Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
In the IR spectrum of this compound, distinct absorption bands would confirm the presence of its key functional groups. The two carbonyl groups—the lactone of the coumarin ring and the ketone of the phenylethoxy side chain—are expected to show strong, sharp absorptions in the region of 1650-1750 cm⁻¹. The C=O stretch of the α,β-unsaturated lactone typically appears at a higher frequency than a simple ketone. mdpi.com Other significant peaks would include C-O stretching vibrations for the ether linkage and the lactone, C=C stretching for the aromatic rings and the pyrone double bond, and C-H stretching for the aliphatic and aromatic moieties. sciepub.com
Table 5: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch (Aromatic) | Ar-H | 3100-3000 |
| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2960-2850 |
| C=O Stretch (Lactone) | α,β-Unsaturated Ester | ~1730 |
| C=O Stretch (Ketone) | Aryl Ketone | ~1685 |
| C=C Stretch (Aromatic/Pyrone) | C=C | 1620-1580 |
| C-O-C Stretch (Asymmetric) | Aryl Ether & Ester | 1270-1200 |
| C-O-C Stretch (Symmetric) | Aryl Ether & Ester | 1100-1020 |
Raman spectroscopy provides complementary information. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Non-polar bonds, such as the C=C bonds in the aromatic rings, often produce strong Raman signals, providing further confirmation of the core structure. Together, these vibrational techniques offer a comprehensive fingerprint of the molecule's functional groups.
Computational Prediction of Vibrational Modes and Correlation with Experimental Data
Computational quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for the analysis and prediction of the vibrational spectra of complex organic molecules like coumarin derivatives. core.ac.uknih.gov These theoretical calculations provide a detailed understanding of the fundamental vibrational modes of the molecule, which can be correlated with experimentally obtained spectra, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. core.ac.uk This synergy between theoretical and experimental data allows for a more precise and reliable assignment of the observed vibrational bands.
The process typically begins with the optimization of the molecule's ground-state geometry using a specific DFT functional, such as B3LYP or M06-2X, and a suitable basis set, for example, 6-311++G(d,p). core.ac.ukmdpi.com Following geometry optimization, the vibrational frequencies are calculated at the same level of theory. The theoretical results are often scaled by an empirical factor to correct for anharmonicity and deficiencies in the theoretical model, thereby improving the agreement with experimental frequencies. core.ac.uk
A crucial aspect of this analysis is the Potential Energy Distribution (PED) calculation, which is used to assign the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, or torsional modes. nih.gov This detailed assignment helps to resolve ambiguities in the interpretation of complex experimental spectra where many vibrational modes may overlap. For instance, in the analysis of coumarin derivatives, DFT calculations can precisely identify the characteristic stretching vibrations of the lactone carbonyl group (C=O), aromatic C=C bonds, and C-O-C ether linkages, which are fundamental to the chromen-2-one core. mdpi.com
The correlation between theoretical and experimental data is generally strong, providing confidence in both the structural model and the spectral assignments. core.ac.uk For example, the C=O stretching vibration in coumarins is typically observed in the 1740–1660 cm⁻¹ region in experimental FT-IR spectra, a finding that is consistently reproduced by DFT calculations. mdpi.com Similarly, aromatic C-H stretching vibrations are predicted and observed in the 3100–3000 cm⁻¹ range. mdpi.com
| Table 1: Correlation of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Representative Coumarin Derivative | ||
|---|---|---|
| Assignment | Experimental FT-IR | Calculated (DFT/B3LYP) |
| O-H Stretch | ~3400 (broad) | 3619 |
| Aromatic C-H Stretch | 2919 | 3009-3123 |
| C=O Stretch (lactone) | 1728 | 1776 |
| Aromatic C=C Stretch | 1620, 1589 | ~1600 |
| C-O-C Asymmetric Stretch | 1261, 1231 | ~1250 |
Data is representative of typical coumarin derivatives and sourced from principles discussed in the references. mdpi.commdpi.com
Electronic Spectroscopy (UV-Vis, Fluorescence) for Chromophore Characterization and Electronic Transitions
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission techniques, is fundamental for characterizing the chromophoric system of coumarin derivatives like this compound. The core 2H-chromen-2-one structure is an extended π-conjugated system that gives rise to characteristic electronic transitions when it interacts with ultraviolet and visible light.
UV-Vis absorption spectroscopy measures the wavelengths at which the molecule absorbs light, promoting electrons from lower-energy molecular orbitals (typically the Highest Occupied Molecular Orbital, HOMO) to higher-energy ones (like the Lowest Unoccupied Molecular Orbital, LUMO). The resulting spectrum, a plot of absorbance versus wavelength, reveals distinct absorption maxima (λ_max) that are indicative of specific electronic transitions, primarily π → π* and n → π* transitions. For many coumarin derivatives, strong absorption bands are typically observed in the UV region, often extending into the visible spectrum depending on the nature and position of substituents. mdpi.comresearchgate.net These substituents can modulate the energy gap between the HOMO and LUMO, leading to shifts in the absorption maxima (bathochromic or hypsochromic shifts).
Fluorescence spectroscopy provides complementary information by measuring the light emitted as the molecule relaxes from an excited electronic state back to the ground state. Coumarins are well-known for their fluorescent properties. After absorbing a photon and reaching an excited state, the molecule can release this energy as an emitted photon of a longer wavelength (a Stokes shift). The emission spectrum is characteristic of the molecule's structure and its environment. The high fluorescence quantum yields and sensitivity to the local environment make many coumarin derivatives useful as fluorescent probes and dyes. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transition Predictions
To gain a deeper theoretical understanding of the electronic transitions observed experimentally, Time-Dependent Density Functional Theory (TD-DFT) is widely employed. semanticscholar.org TD-DFT is a powerful computational method that extends the principles of DFT to calculate the properties of molecules in their electronically excited states. github.io It allows for the prediction of vertical excitation energies, which correspond to the λ_max values in UV-Vis spectra, as well as the oscillator strengths, which relate to the intensity of the absorption bands. semanticscholar.org
The TD-DFT calculation process involves first obtaining the optimized ground-state geometry and electronic structure of the molecule using standard DFT. Then, the TD-DFT formalism is applied to compute the response of the electron density to a time-dependent electric field, yielding the excitation energies and transition moments. cnr.it These calculations can identify the nature of the electronic transitions, for example, by analyzing the molecular orbitals involved (e.g., HOMO→LUMO, HOMO-1→LUMO). This provides insight into charge-transfer characteristics within the molecule upon excitation. semanticscholar.org
The accuracy of TD-DFT predictions is dependent on the choice of the exchange-correlation functional and basis set. Hybrid functionals like B3LYP are commonly used and often provide a good balance between computational cost and accuracy for organic molecules. semanticscholar.orgcnr.it Comparing the computationally predicted spectrum with the experimental one serves as a validation of the theoretical model and provides a robust assignment of the observed electronic transitions.
| Table 2: Comparison of Experimental and TD-DFT Calculated Electronic Transitions for a Representative Coumarin | |||
|---|---|---|---|
| Transition | Experimental λ_max (nm) | Calculated λ_max (nm) | Oscillator Strength (f) |
| S₀ → S₁ | 330 | 327.3 | 0.55 |
| S₀ → S₂ | - | 320.2 | 0.08 |
Data is representative and based on principles and findings for hydroxycoumarins discussed in the literature. semanticscholar.org
X-ray Crystallography and Solid-State Characterization for Supramolecular Assembly and Intermolecular Interactions
X-ray crystallography is the definitive technique for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. For complex organic compounds such as this compound, a single-crystal X-ray diffraction analysis provides unambiguous information about its molecular conformation, bond lengths, and bond angles. nih.govnih.gov Beyond the structure of an individual molecule, this method reveals how multiple molecules pack together in the crystal lattice, governed by a network of intermolecular interactions. This supramolecular assembly is crucial as it influences the material's bulk properties, such as melting point, solubility, and stability.
Analysis of Crystal Packing and Non-Covalent Interactions in the Solid State
The analysis of crystal packing focuses on identifying and quantifying the non-covalent interactions that create the supramolecular architecture. In many coumarin crystal structures, C-H···O hydrogen bonds are prevalent, where a hydrogen atom attached to a carbon atom acts as a donor to an electronegative oxygen atom (often from a carbonyl group) of a neighboring molecule. nih.govnih.gov These interactions can link molecules into distinct patterns, such as infinite chains or dimers. researchgate.netnih.gov
Another significant interaction in aromatic systems is π-π stacking. nih.gov This occurs when the electron-rich π systems of the coumarin core or the phenyl rings of adjacent molecules align in a parallel or offset fashion. The centroid-to-centroid distance between these rings is typically in the range of 3.3 to 3.8 Å, indicating an effective stacking interaction that contributes significantly to the crystal's stability. nih.govresearchgate.net
| Table 3: Representative Intermolecular Interactions in Coumarin Crystal Structures | ||||
|---|---|---|---|---|
| Interaction Type | Donor-H···Acceptor | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) |
| C-H···O Hydrogen Bond | C2-H2···O2 | 3.412 | 2.51 | 163 |
| π-π Stacking | Cg(pyrone)···Cg(benzene) | 3.703 | - | - |
| C=O···π Interaction | O···Cg(pyrone) | 3.760 | - | - |
Data derived from representative coumarin ester crystal structures. nih.govnih.govnih.gov Cg refers to the centroid of the specified ring.
Principles of Crystallographic Data Interpretation for Complex Organic Molecules
Interpreting crystallographic data for a complex organic molecule involves evaluating a set of key parameters obtained from the X-ray diffraction experiment and subsequent structural refinement. These parameters validate the quality of the crystal structure model.
Crystal System and Space Group: These define the symmetry of the crystal lattice. For example, a compound might crystallize in a monoclinic system with a P2₁/c space group, which describes the symmetry operations that relate the molecules within the unit cell. researchgate.netsci-hub.se
Unit Cell Dimensions (a, b, c, α, β, γ): These parameters define the size and shape of the unit cell, the fundamental repeating block of the crystal. mdpi.com
Z Value: This indicates the number of molecules contained within one unit cell. mdpi.com
Calculated Density (D_cal): This value is derived from the molecular weight of the compound and the volume of the unit cell. It should be consistent with experimentally measured densities. mdpi.com
R-factor (Residual Factor): This is a critical measure of the agreement between the experimentally observed diffraction data and the data calculated from the final structural model. Lower R-values (typically below 5-10%) indicate a better fit and a more reliable structure.
The final model provides precise coordinates for each atom, from which bond lengths, bond angles, and torsion angles are calculated. These geometric parameters are compared with established values for similar chemical fragments to ensure they are chemically reasonable. researchgate.net Any unusual values may indicate disorder or other structural complexities. Ultimately, the successful interpretation of this data provides a definitive and high-resolution picture of the molecule's solid-state conformation and its supramolecular organization.
| Table 4: Key Crystallographic Data Parameters for a Representative Coumarin Derivative | |
|---|---|
| Parameter | Typical Value/Description |
| Crystal System | Monoclinic / Orthorhombic / Triclinic |
| Space Group | e.g., P2₁/c, P-1, P2₁2₁2₁ |
| a (Å) | Typically 5-15 Å |
| b (Å) | Typically 9-13 Å |
| c (Å) | Typically 12-20 Å |
| β (°) | ~90-105° (for monoclinic) |
| Volume (V) (ų) | e.g., 690 - 1850 ų |
| Z | 2 or 4 |
| R-factor | < 0.05 (for a good quality structure) |
Data ranges are representative of various coumarin derivatives found in the literature. researchgate.netmdpi.com
Emerging Research Directions and Future Perspectives in Chromen 2 One Chemistry
Integration of Artificial Intelligence and Machine Learning in De Novo Chromen-2-one Design
The convergence of artificial intelligence (AI) and medicinal chemistry has catalyzed a paradigm shift in drug discovery, moving from traditional screening to de novo design, which involves creating novel molecular structures from the ground up. frontiersin.orgnih.gov This approach is particularly relevant for designing new chromen-2-one derivatives.
Generative AI algorithms can explore the vast chemical space to design novel chromen-2-one scaffolds with desired physicochemical and biological properties. frontiersin.org Machine learning (ML) models, a subset of AI, are trained on large datasets of known coumarin (B35378) derivatives to learn the complex relationships between their structures and activities. nih.gov These models can then predict the properties of newly generated molecules, allowing chemists to prioritize the synthesis of the most promising candidates. xjtlu.edu.cn
Deep reinforcement learning, which combines artificial neural networks with reinforcement-learning architectures, has been successfully employed in de novo drug design. nih.gov This methodology can be applied to generate novel chromen-2-one derivatives by rewarding the generation of molecules with desirable characteristics. nih.gov The integration of AI not only accelerates the design process but also enhances the exploration of novel chemical spaces, potentially leading to the discovery of chromen-2-ones with unprecedented biological activities. frontiersin.org
| AI/ML Technique | Application in Chromen-2-one Design | Potential Outcome |
| Generative Adversarial Networks (GANs) | Generation of novel chromen-2-one structures with specific property constraints. | Discovery of diverse and synthesizable coumarin scaffolds. |
| Recurrent Neural Networks (RNNs) | Creation of molecules by sequentially adding atoms or fragments, ensuring chemical validity. | Design of chromen-2-ones with optimized activity profiles. nih.gov |
| Reinforcement Learning (RL) | Optimization of molecular structures by rewarding desired properties (e.g., high binding affinity, low toxicity). | Identification of lead candidates with improved therapeutic potential. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) Models | Prediction of the biological activity of newly designed chromen-2-ones based on their chemical structure. | Efficient virtual screening and prioritization of synthetic targets. nih.gov |
Sustainable Synthesis Strategies for Chromen-2-one Derivatives
The chemical industry is increasingly adopting green chemistry principles to minimize its environmental impact. youtube.com The synthesis of chromen-2-one derivatives is no exception, with a growing focus on developing sustainable and eco-friendly methods. eurekaselect.comnih.gov These strategies aim to reduce or eliminate the use of hazardous substances, minimize waste generation, and improve energy efficiency. youtube.combenthamdirect.com
Traditional methods for synthesizing coumarins, such as the Pechmann condensation, Perkin reaction, and Knoevenagel condensation, often rely on harsh conditions and toxic reagents. iajesm.in Green chemistry approaches offer sustainable alternatives by employing biocatalysis, microwave irradiation, ultrasound-assisted synthesis, and solvent-free reactions. eurekaselect.comresearchgate.net
Biocatalysis, for instance, utilizes enzymes to catalyze reactions under mild conditions, reducing toxic byproducts and energy consumption. iajesm.in Microwave-assisted synthesis can significantly shorten reaction times and improve yields, while ultrasound can enhance reaction rates through acoustic cavitation. researchgate.netresearchgate.net Solvent-free reactions and the use of greener solvents like ionic liquids or deep eutectic solvents further contribute to the sustainability of chromen-2-one synthesis. benthamdirect.comresearchgate.net These green methods not only reduce the environmental footprint but can also lead to improved reaction performance in terms of product yields and purity. benthamdirect.com
| Green Synthesis Strategy | Principle | Advantage for Chromen-2-one Synthesis |
| Biocatalysis | Use of enzymes as catalysts. | High specificity, mild reaction conditions, reduced environmental impact. iajesm.in |
| Microwave Irradiation | Use of microwave energy to heat reactions. | Reduced reaction times, increased yields, lower energy consumption. researchgate.netresearchgate.net |
| Ultrasound-Assisted Synthesis | Application of ultrasonic waves to accelerate reactions. | Enhanced reaction rates, improved yields, milder conditions. nih.gov |
| Solvent-Free Reactions | Conducting reactions without a solvent medium. | Elimination of solvent waste, simplified work-up procedures. researchgate.net |
| Use of Green Solvents | Replacement of hazardous organic solvents with benign alternatives (e.g., water, ionic liquids). | Reduced toxicity and environmental pollution. benthamdirect.com |
Development of Advanced Bioconjugation Strategies for Molecular Probes
Chromen-2-one derivatives are widely used as fluorescent probes due to their favorable photophysical properties. researchgate.net Bioconjugation, the process of linking these fluorescent molecules to biomolecules such as proteins or peptides, is crucial for developing targeted molecular probes. nih.govresearchgate.net Emerging research is focused on creating more advanced and efficient bioconjugation strategies.
Conceptually, these strategies aim for site-specific, stable, and chemoselective attachment of the chromen-2-one fluorophore to the target biomolecule. This ensures that the probe's functionality and the biological activity of the target are preserved. Methodologies like click chemistry, which involves reactions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), are being explored for their efficiency and specificity in conjugating coumarin derivatives. researchgate.net
Another approach involves the genetic fusion of a recognition sequence to a protein of interest, which can then be specifically labeled with a chromen-2-one probe carrying a corresponding reactive group. researchgate.net The design of the linker connecting the coumarin to the reactive group is also a critical aspect, as it can influence the probe's solubility, stability, and interaction with its biological target. The development of such precise and robust bioconjugation techniques is fundamental to advancing the use of chromen-2-one-based probes in biological imaging and diagnostics.
High-Throughput Screening Methodologies for Molecular Interaction Profiling
High-throughput screening (HTS) plays a pivotal role in modern drug discovery by enabling the rapid evaluation of large libraries of compounds for their biological activity. mdpi.com For chromen-2-one derivatives, HTS methodologies are essential for profiling their interactions with various molecular targets.
These automated platforms can perform thousands of biochemical or cell-based assays in a short period. In the context of chromen-2-ones, this could involve screening for inhibitors of a specific enzyme or identifying compounds that modulate a particular cellular pathway. nih.gov For example, a library of coumarin derivatives could be screened against a panel of kinases to identify potential anticancer agents. researchgate.net
The data generated from HTS can be used to establish structure-activity relationships (SAR), which are crucial for optimizing lead compounds. mdpi.com Furthermore, advances in technologies like fluorescence-based assays and label-free detection methods are enhancing the sensitivity and throughput of these screening platforms. The application of HTS to chromen-2-one libraries accelerates the identification of new bioactive molecules and provides valuable insights into their mechanisms of action. nih.gov
Synergistic Approaches Combining Computational Chemistry and Experimental Synthesis for Mechanistic Elucidation
Understanding the reaction mechanisms underlying the synthesis of chromen-2-one derivatives is crucial for optimizing reaction conditions and designing more efficient synthetic routes. A synergistic approach that combines computational chemistry with experimental synthesis provides a powerful tool for elucidating these mechanisms. eurjchem.comnih.gov
Computational methods, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states. eurjchem.com This theoretical information can then be used to guide experimental work. For instance, computational studies might suggest that a particular catalyst or solvent would favor a desired reaction pathway, a hypothesis that can then be tested in the laboratory.
Conversely, experimental findings can be used to validate and refine computational models. eurjchem.com For example, the characterization of reaction byproducts can provide clues about competing reaction pathways that can then be investigated computationally. This iterative cycle of prediction and validation allows for a deep and detailed understanding of the reaction mechanism. Such synergistic studies have been successfully applied to investigate the properties and reactivity of chromene dyes, providing insights that would be difficult to obtain using either approach alone. nih.gov
Q & A
Q. What are the common synthetic routes for introducing substituents like the 2-oxo-2-phenylethoxy group into coumarin derivatives?
A widely used method involves nucleophilic substitution under alkaline conditions. For example, reacting 7-hydroxycoumarin derivatives with α-bromoacetophenone in the presence of K₂CO₃ and KI in dioxane at 100°C for 24 hours . Monitoring reaction progress via TLC or HPLC ensures completeness, followed by extraction and purification using column chromatography .
Q. How is the structural integrity of this compound validated in crystallographic studies?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound’s crystal system (e.g., monoclinic C2/c) and intermolecular interactions (e.g., hydrogen bonds) are analyzed using software like SHELXL . Hirshfeld surface analysis quantifies interactions such as C–H⋯O bonds, which stabilize the crystal lattice .
Q. What factors influence the solubility and stability of this compound in biological assays?
Solubility is solvent-dependent: polar aprotic solvents like DMSO enhance dissolution, while aqueous buffers require co-solvents. Stability studies under varying pH (3–9) and oxidizing conditions (e.g., H₂O₂) reveal degradation thresholds . Lyophilization improves long-term storage stability .
Q. What mechanisms underlie its biological activity, such as enzyme inhibition?
The compound likely modulates kinase or protease activity via competitive binding at catalytic sites. For example, coumarin analogs inhibit cytochrome P450 by coordinating with heme iron . Dose-response assays (IC₅₀) and molecular docking validate target specificity .
Q. Which analytical techniques are critical for monitoring reactions involving this compound?
- FTIR/NMR : Track functional group transformations (e.g., esterification of phenolic -OH).
- GC-MS/LC-MS : Identify intermediates and final products.
- UV-vis spectroscopy : Monitor chromophore changes during reactions .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning or disorder) be addressed during refinement?
SHELXL’s TWIN and BASF commands resolve twinning, while PART instructions model disorder. High-resolution data (≤1.0 Å) and iterative refinement reduce R-factors. For severe disorder, omit problematic atoms and apply restraints to thermal parameters .
Q. What structure-activity relationships (SAR) explain variations in anti-proliferative activity across analogs?
Substituent position and electronics dictate activity. For example:
- 4-butyl group : Enhances lipophilicity and membrane penetration.
- 2-oxo-2-phenylethoxy : Stabilizes π-π stacking with kinase ATP pockets. Comparative studies show that halogenation at C6 (e.g., Cl) boosts cytotoxicity by 30% in MCF-7 cells .
Q. How do computational models predict electronic properties relevant to photoreactivity?
Density functional theory (DFT) calculates HOMO-LUMO gaps (e.g., 0.16–0.34 eV) to assess stability and charge transfer. CAM-B3LYP/6-311++G(d,p) basis sets model excited states for fluorescence applications .
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values) be reconciled?
Confounding factors include:
- Cell line heterogeneity : Use isogenic lines to isolate genetic variables.
- Assay conditions : Standardize serum concentration and incubation time.
- Compound purity : Validate via HPLC (>98%) and control for batch variability .
Q. What strategies optimize synthetic routes for scalability without compromising yield?
Continuous flow reactors reduce reaction times (e.g., from 24h to 2h) and improve safety. Automated purification (e.g., flash chromatography) and solvent recycling adhere to green chemistry principles. Process analytical technology (PAT) ensures real-time quality control .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
